molecular formula C11H9ClN2O B8717877 3-(5-chloropyridin-3-yl)oxyaniline

3-(5-chloropyridin-3-yl)oxyaniline

Cat. No.: B8717877
M. Wt: 220.65 g/mol
InChI Key: CHYSYLZICGWYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pyridine (B92270) and Aniline (B41778) Hybrid Scaffolds in Modern Chemical Biology and Medicinal Chemistry

Pyridine and its derivatives are fundamental heterocyclic structures present in numerous FDA-approved drugs and natural products. Their ability to act as hydrogen bond acceptors and their involvement in various biological interactions make them a privileged scaffold in medicinal chemistry. Similarly, the aniline substructure is a key component in a wide array of pharmaceuticals, contributing to their binding affinity and pharmacokinetic properties. The combination of these two pharmacophores in a hybrid scaffold, such as in pyridinyl aniline ethers, offers the potential for novel biological activities and intellectual property opportunities.

Strategic Context of Novel Small Molecule Discovery in Preclinical Research Paradigms

Small molecules, typically with a molecular weight of less than 900 Daltons, form the cornerstone of the pharmaceutical industry. nih.gov Their relatively simple, well-defined structures allow for precise modifications to optimize their therapeutic properties. oakwoodchemical.com The process of discovering and developing new small molecule drugs is a lengthy and costly endeavor, often taking over a decade and billions of dollars. oakwoodchemical.com Preclinical research plays a critical role in this process by identifying promising candidates and de-risking their progression into clinical trials. nih.gov This early-stage research focuses on understanding a molecule's mechanism of action, efficacy, and potential for toxicity. nih.gov

Rationale for Focused Investigation of 3-(5-chloropyridin-3-yl)oxyaniline as a Prototypical Compound

The compound this compound has been selected for this focused investigation as a representative example of a pyridinyl aniline ether. Its structure, featuring a chlorinated pyridine ring linked to an aniline moiety via an ether bond, presents a unique combination of functional groups that warrant detailed study.

The exploration of novel chemical space is a key driver of innovation in drug discovery. While the individual components of this compound are well-represented in medicinal chemistry, their specific combination remains relatively underexplored. A thorough investigation of this compound can help to fill this research gap and provide valuable insights into the structure-activity relationships of this chemical class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-(5-chloropyridin-3-yl)oxyaniline

InChI

InChI=1S/C11H9ClN2O/c12-8-4-11(7-14-6-8)15-10-3-1-2-9(13)5-10/h1-7H,13H2

InChI Key

CHYSYLZICGWYFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CN=C2)Cl)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 5 Chloropyridin 3 Yl Oxyaniline

Advanced Retrosynthetic Analysis and Key Intermediate Identification

A retrosynthetic analysis of 3-(5-chloropyridin-3-yl)oxyaniline reveals several potential disconnection points. The most logical disconnections are at the ether linkage and the aryl-nitrogen bond of the aniline (B41778).

Disconnection of the Ether Linkage:

This primary disconnection leads to two key intermediates: 5-chloropyridin-3-ol and a 3-halonitrobenzene or a related aniline precursor. This approach is advantageous as it allows for the late-stage introduction of the aniline moiety.

Key Intermediates:

5-chloropyridin-3-ol: This is a commercially available starting material. oakwoodchemical.com

3-Aminophenol (B1664112) and a suitable pyridine (B92270) halide (e.g., 3,5-dichloropyridine (B137275) or 3-bromo-5-chloropyridine): This reverses the roles of the nucleophile and electrophile.

3-Nitrophenol and 3-bromo-5-chloropyridine: The nitro group can be subsequently reduced to the aniline.

Disconnection of the Aryl-Nitrogen Bond:

While less common for this specific target, a C-N bond disconnection on a precursor molecule could also be envisioned, for instance, in a Buchwald-Hartwig amination type reaction.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Generated code

Based on this analysis, the most straightforward synthetic approach involves the coupling of 5-chloropyridin-3-ol with a suitable aniline precursor.

Optimized Synthetic Routes for the Core this compound Scaffold

The synthesis of the this compound core can be achieved through several established methods, primarily involving nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

While the primary connection in the target molecule is a C-O ether bond, the synthesis of aniline derivatives often relies on C-N cross-coupling reactions. These strategies are more relevant to the synthesis of analogues where the ether linkage is replaced by a direct C-N bond. For the synthesis of the title compound, the focus is on C-O bond formation.

However, the principles of C-N cross-coupling, such as the Buchwald-Hartwig amination, are foundational in modern organic synthesis for creating aryl-amine bonds. nih.gov These reactions typically employ palladium or nickel catalysts with specialized ligands to couple an aryl halide or triflate with an amine. nih.govresearchgate.net Such methods could be applied to precursors of this compound to generate related structures.

For the ether linkage in this compound, an analogous C-O cross-coupling, often referred to as the Buchwald-Hartwig O-arylation or Ullmann condensation, is a highly effective strategy.

Table 1: Potential C-O Cross-Coupling Strategies for this compound Synthesis

Reaction TypeReactantsCatalyst/ReagentsConditions
Ullmann Condensation 5-chloropyridin-3-ol, 1-bromo-3-nitrobenzeneCuI, K₂CO₃High temperature (e.g., in DMF or DMSO)
Buchwald-Hartwig O-Arylation 5-chloropyridin-3-ol, 1-bromo-3-nitrobenzenePd₂(dba)₃, suitable phosphine (B1218219) ligand (e.g., XPhos), base (e.g., Cs₂CO₃)Moderate temperature (e.g., in toluene (B28343) or dioxane)

Following the ether formation, a standard reduction of the nitro group (e.g., using H₂/Pd-C, SnCl₂, or Fe/HCl) would yield the target aniline.

Once the core scaffold is assembled, functional group interconversions can be performed on either the pyridine or aniline ring to generate derivatives.

On the Aniline Moiety: The primary amine of the aniline is a versatile functional group.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Direct alkylation is often challenging due to over-alkylation, but reductive amination with aldehydes or ketones is a powerful alternative.

Diazotization: The amine can be converted to a diazonium salt, which can then be substituted with various groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

On the Pyridine Moiety: The chlorine atom on the pyridine ring can be a handle for further transformations.

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by various nucleophiles, although this may require activating conditions.

Cross-Coupling Reactions: The chloro group can participate in Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-nitrogen bonds. nih.govrsc.org

Divergent Synthesis of Structural Analogues and Derivatives of this compound

A divergent synthetic approach allows for the creation of a large number of analogues from a common intermediate. researchgate.net

The design of analogues is typically guided by the intended application, such as in drug discovery, where modifications are made to improve potency, selectivity, or pharmacokinetic properties.

Modification of the Aniline Ring: Introduction of electron-donating or electron-withdrawing groups at the ortho-, meta-, or para-positions relative to the amine can systematically probe the electronic requirements of a potential binding pocket.

Modification of the Pyridine Ring: Replacing the chlorine atom with other functional groups (e.g., -F, -CF₃, -CN, small alkyl or aryl groups) can alter the steric and electronic properties of the molecule.

Alteration of the Linker: The ether linkage can be replaced with other groups, such as a thioether (-S-), a sulfone (-SO₂-), a methylene (B1212753) (-CH₂-), or a direct C-C or C-N bond, to explore different spatial arrangements of the two aromatic rings.

To efficiently synthesize a large number of analogues, parallel synthesis techniques are often employed. In this approach, a common intermediate is reacted with a diverse set of building blocks in a spatially separated array (e.g., a 96-well plate).

Example of a Parallel Synthesis Approach:

Intermediate Synthesis: A key intermediate, such as 3-(3-aminophenoxy)-5-chloropyridine, is synthesized on a large scale.

Library Generation: The intermediate is then distributed into the wells of a reaction block.

Diversification: A library of different reagents (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination) is added to the individual wells.

Reaction and Work-up: The reactions are carried out simultaneously, followed by a parallel work-up and purification procedure.

This strategy allows for the rapid generation of a library of amides, sulfonamides, or secondary amines derived from the core this compound scaffold for further screening and evaluation.

Analytical Characterization Techniques for Synthetic Validation

The validation of the synthesis of this compound and the confirmation of its structure require a suite of analytical techniques. While basic methods provide initial identification, more advanced techniques are employed for rigorous structural elucidation and purity assessment, which are critical for its use in further synthetic steps, especially in pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to assess the purity of the synthesized compound. By developing a suitable method, the presence of starting materials, intermediates, and by-products can be quantified. A typical setup would involve a reverse-phase C18 column with a gradient elution system, often using a mixture of water and acetonitrile (B52724) with a modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes. The purity is determined by the area percentage of the main peak detected by a UV detector at an appropriate wavelength.

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy provides deeper insights into the molecular structure beyond what is available from standard one-dimensional (1D) NMR.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the same spin system, helping to confirm the connectivity of protons on both the aniline and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds. It is particularly powerful for confirming the connection between the two aromatic rings through the ether linkage, by observing a correlation between the protons on one ring and the carbons of the other, mediated by the oxygen atom.

For unequivocal structure determination, single-crystal X-ray crystallography is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity, bond lengths, bond angles, and stereochemistry. Obtaining a suitable crystal can sometimes be challenging, but the data it provides is unparalleled in its detail.

Finally, elemental analysis provides a fundamental validation of the compound's empirical formula. This technique measures the mass percentages of carbon, hydrogen, nitrogen, and other elements in the sample. The experimental values are then compared to the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities.
2D NMR (COSY, HSQC, HMBC) Detailed structural connectivity, unambiguous assignment of ¹H and ¹³C signals, confirmation of the ether linkage.
Single-Crystal X-ray Crystallography Definitive 3D molecular structure, bond lengths, and angles.
Elemental Analysis Confirmation of the empirical and molecular formula by comparing experimental and theoretical elemental composition.

These advanced analytical methods, when used in combination, provide a comprehensive characterization of this compound, ensuring its structural integrity and purity for its intended use in further chemical synthesis.

Preclinical Biological Evaluation of 3 5 Chloropyridin 3 Yl Oxyaniline and Its Analogues in Vitro & Non Human in Vivo Models

In Vitro Biochemical Target Profiling and Mechanistic Studies

In vitro biochemical assays are fundamental in identifying the molecular targets of a compound and understanding its mechanism of action at a biochemical level. These studies often involve purified enzymes, receptors, and other proteins to directly measure the compound's interaction and functional effect.

Enzyme Inhibition and Activation Assays (e.g., Kinases, Proteases)

While direct enzymatic inhibition data for 3-(5-chloropyridin-3-yl)oxyaniline is not extensively available in the public domain, the activity of its analogues provides significant insights into its potential as an enzyme inhibitor, particularly in the context of protein kinases.

Analogues of this compound, which share similar structural motifs, have demonstrated notable activity as kinase inhibitors. For instance, a series of 3,5-disubstituted and 3,5,7-trisubstituted quinolines were synthesized and evaluated for their ability to inhibit c-Met kinase, a receptor tyrosine kinase implicated in various cancers. Several of these compounds exhibited potent c-Met inhibition with IC50 values in the low nanomolar range. nih.gov Specifically, compounds with a substituted aminobenzylamino group at the 5-position of the quinoline (B57606) ring showed significant inhibitory activity. nih.gov This suggests that the core structure is amenable to modifications that can lead to potent and selective kinase inhibition.

Furthermore, the discovery of 3-(5-thien-3-ylpyridin-3-yl)-1H-indoles as a novel class of KDR (Kinase Insert Domain Receptor, also known as VEGFR2) kinase inhibitors highlights the potential of pyridine-containing scaffolds in targeting angiogenesis-related kinases. researchgate.net The structural similarity of the pyridyl-aryl ether linkage in this compound to the pyridyl-thienyl linkage in these KDR inhibitors suggests a potential for similar biological activity.

Another class of related compounds, 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, has been identified as selective and orally bioavailable inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response. nih.gov The optimized compounds from this series demonstrated potent CHK1 inhibition and antitumor activity in combination with chemotherapy. nih.gov

The table below summarizes the kinase inhibitory activities of selected analogues of this compound.

Compound ClassTarget KinaseKey Findings
3,5,7-Trisubstituted quinolinesc-MetIC50 values < 1.0 nM for the most potent compounds. nih.gov
3-(5-thien-3-ylpyridin-3-yl)-1H-indolesKDR (VEGFR2)Identified as a novel class of potent KDR kinase inhibitors. researchgate.net
3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrilesCHK1Potent and highly selective inhibitors with in vivo efficacy. nih.gov

These findings collectively suggest that the this compound scaffold is a promising starting point for the design of potent and selective kinase inhibitors.

Receptor Binding and Functional Assays (e.g., GPCRs, Ion Channels)

The pyridine (B92270) and aniline (B41778) moieties present in this compound are common pharmacophores in ligands for various receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Studies on structurally related 6-chloropyridazin-3-yl derivatives have shown high affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These compounds, featuring a diazabicycloalkane or piperazine (B1678402) core attached to the chloropyridazine ring, exhibited Ki values in the nanomolar range for α4β2 nAChRs. nih.gov This indicates that the chloro-substituted heterocyclic ring system can effectively interact with the binding sites of these receptors.

In the realm of GPCRs, a series of 4-heteroaryl substituted amino-3,5-dicyanopyridines have been evaluated as adenosine (B11128) receptor (AR) ligands. mdpi.com These compounds displayed nanomolar binding affinities for A1 and A2A adenosine receptor subtypes. mdpi.com The versatility of the aminopyridine scaffold in achieving high affinity and selectivity for different AR subtypes underscores the potential of this compound and its derivatives to interact with GPCRs.

The table below presents the receptor binding affinities of selected analogues.

Compound ClassTarget ReceptorAffinity (Ki)
6-Chloropyridazin-3-yl derivativesα4β2 nAChRsNanomolar range. nih.gov
4-Heteroaryl amino-3,5-dicyanopyridinesAdenosine A1 ReceptorNanomolar range. mdpi.com
4-Heteroaryl amino-3,5-dicyanopyridinesAdenosine A2A ReceptorNanomolar range. mdpi.com

These results suggest that this compound could be a candidate for targeting various receptor systems, and further screening against a panel of receptors would be a logical next step in its preclinical evaluation.

Protein-Ligand Interaction Analysis (e.g., Biophysical Methods)

For the analogous kinase inhibitors, molecular modeling and docking studies have been employed to rationalize the observed structure-activity relationships. For example, in the case of the c-Met inhibitors, docking studies revealed key hydrogen bonding interactions and hydrophobic contacts within the ATP-binding pocket of the kinase domain. nih.gov Similarly, for the adenosine receptor ligands, molecular docking was used to understand the binding modes at the human A1 and A2A adenosine receptors. mdpi.com These computational approaches, when combined with experimental biophysical data, provide a detailed picture of the protein-ligand binding event.

Cell-Based Efficacy and Pathway Modulation Studies (Non-Human Cells)

Cell-based assays are essential for evaluating the biological effects of a compound in a more physiologically relevant context than biochemical assays. These studies can confirm that a compound's activity at a molecular target translates into a desired cellular response.

Functional Cellular Assays (e.g., Proliferation, Apoptosis, Migration)

The antiproliferative and pro-apoptotic effects of analogues of this compound have been investigated in various cancer cell lines.

A series of 4-(1,2,3-triazol-1-yl)coumarin derivatives, which share a heterocyclic core, were evaluated for their anticancer activities against human breast (MCF-7), colon (SW480), and lung (A549) cancer cell lines. nih.gov Several of these compounds displayed significant antiproliferative activity, with one of the lead compounds inducing G2/M cell-cycle arrest and apoptosis. nih.gov

Similarly, quinoxaline (B1680401) derivatives have been shown to induce cell death in human A549 lung cancer cells. mdpi.com These compounds were found to inhibit cell viability and induce apoptosis, as determined by assays such as the MTT assay and Annexin V staining. mdpi.comnih.gov The induction of apoptosis is a key mechanism for many anticancer agents, and the ability of these related compounds to trigger this process is a promising indicator.

The table below summarizes the cellular effects of selected analogues.

Compound ClassCell Line(s)Observed Effects
4-(1,2,3-triazol-1-yl)coumarin derivativesMCF-7, SW480, A549Antiproliferative activity, G2/M cell-cycle arrest, apoptosis induction. nih.gov
Quinoxaline derivativesA549Inhibition of cell viability, induction of apoptosis. mdpi.com

These findings suggest that this compound and its derivatives have the potential to modulate key cellular processes involved in cancer progression and may warrant further investigation as potential anticancer agents.

Subcellular Localization and Target Engagement Studies

Determining the subcellular localization of a compound and confirming its engagement with the intended target within the cellular environment are critical steps in preclinical evaluation. Techniques such as fluorescent microscopy using tagged compounds or antibodies against downstream markers of target activity can be employed. While specific studies on the subcellular localization of this compound are not available, for kinase inhibitors, target engagement is often demonstrated by measuring the phosphorylation status of the target kinase or its downstream substrates in treated cells. For instance, the c-Met inhibitors were shown to produce constitutive inhibition of c-Met phosphorylation in c-Met dependent cell lines, confirming their engagement with the target in a cellular context. nih.gov

Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives

Detailed research into the structure-activity relationship (SAR) of this compound and its analogues has been limited. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. This process involves systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological activity.

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the class of compounds related to this compound, the key pharmacophoric features would likely include the chloropyridinyl group, the ether linkage, and the aniline moiety. Each of these components can engage in specific interactions with a biological target, such as hydrogen bonding, hydrophobic interactions, or pi-stacking. The precise definition of the pharmacophore for this specific compound is not extensively documented in publicly available scientific literature.

Impact of Substituent Modifications on Biological Activities

A hypothetical SAR exploration might involve the synthesis and evaluation of analogues as depicted in the table below.

Compound R1 (Pyridine Ring) R2 (Aniline Ring) Hypothetical Biological Activity (IC₅₀)
This compound5-ClHBaseline
Analogue 15-FHPotentially altered potency/selectivity
Analogue 25-BrHPotentially altered potency/selectivity
Analogue 35-Cl2-CH₃Potential steric hindrance or enhanced binding
Analogue 45-Cl4-OCH₃Altered electronic and solubility properties

This table is illustrative and based on general principles of medicinal chemistry, not on reported experimental data for this specific compound.

Development of Predictive SAR Models

Predictive SAR models, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools used to correlate the chemical structure of compounds with their biological activities. The development of a robust QSAR model for this compound derivatives would require a dataset of compounds with experimentally determined biological activities. These models could then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. The creation of such models is contingent on the availability of sufficient and high-quality biological data, which is currently lacking in the public domain for this specific chemical series.

Computational and in Silico Approaches in Research on 3 5 Chloropyridin 3 Yl Oxyaniline

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(5-chloropyridin-3-yl)oxyaniline, docking studies are employed to understand how this ligand might interact with various protein targets. This is crucial for identifying potential therapeutic applications.

The process involves placing the 3D structure of this compound into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Binding Mode Analysis and Hotspot Identification

Binding mode analysis delves deeper into the specific orientation and conformation of this compound within the active site of a target. This analysis helps in identifying "hotspots," which are key amino acid residues that contribute significantly to the binding energy. For instance, the chlorine atom on the pyridine (B92270) ring and the aniline's amino group could be critical for forming specific interactions. Understanding these hotspots is essential for designing more potent and selective derivatives.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of the ligand and protein over time, providing insights into the conformational stability of the complex. For this compound, MD simulations can assess how the ligand and its target protein adapt to each other's presence, and whether the binding is stable over a simulated period.

These simulations can also be used to explore binding kinetics, such as the rate of association and dissociation of the ligand from its target. This information is valuable for predicting the duration of the biological effect of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built using a set of compounds with known activities and are then used to predict the activity of new, untested compounds like this compound.

Development of Statistical Models for Bioactivity Prediction

The development of a QSAR model for a series of compounds including this compound would involve calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods like multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with biological activity.

Virtual Screening Based on QSAR Models

Once a reliable QSAR model is developed, it can be used for virtual screening of large compound libraries. This allows for the rapid identification of other molecules that are likely to have similar or improved activity compared to this compound. This approach significantly accelerates the drug discovery process by prioritizing which compounds to synthesize and test in the laboratory.

In Silico Prediction of Preclinical ADME Properties (Absorption, Distribution, Metabolism, Excretion)

The preclinical assessment of a compound's ADME properties is critical for its development as a potential drug. In silico tools can predict these properties for this compound, providing an early indication of its drug-likeness.

These predictive models are based on the compound's structure and can estimate properties such as:

Absorption: How well the compound is absorbed into the bloodstream (e.g., from the gut).

Distribution: Where the compound is likely to travel within the body.

Metabolism: How the compound is broken down by enzymes in the body.

Excretion: How the compound is eliminated from the body.

The table below summarizes some of the key in silico predictions for the ADME properties of a compound like this compound.

PropertyPredicted Value/CharacteristicImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed when taken orally.
Caco-2 PermeabilityModerate to HighSuggests good potential for crossing the intestinal barrier.
Distribution
Blood-Brain Barrier PenetrationLow to ModerateMay have limited effects on the central nervous system.
Plasma Protein BindingHighThe compound may have a longer duration of action in the body.
Metabolism
CYP450 2D6 InhibitionLikely InhibitorPotential for drug-drug interactions.
Excretion
Renal Organic Cation TransporterSubstrateSuggests involvement of renal pathways in excretion.

Permeability and Solubility Predictions

A molecule's ability to be absorbed into the bloodstream and dissolve in aqueous environments is fundamental to its potential as an orally administered drug. Computational tools like SwissADME and pkCSM are widely used to predict these crucial parameters from a compound's structure alone. nih.govcam.ac.uknih.gov

Aqueous solubility is typically predicted as a logarithm of the molar solubility in water (Log S). A higher Log S value indicates better solubility. phytojournal.com Permeability is often estimated using models based on Caco-2 cell monolayers, which mimic the human intestinal barrier. A high Caco-2 permeability value suggests good potential for absorption from the gut into the bloodstream. nih.gov

Web-based platforms such as SwissADME provide a suite of predictive models for these properties. prismbiolab.comswissadme.ch For instance, the BOILED-Egg model offers an intuitive visualization of a compound's predicted gastrointestinal absorption (HIA) and blood-brain barrier (BBB) penetration. prismbiolab.com For this compound, these tools would generate a profile of key physicochemical and pharmacokinetic properties.

Disclaimer: The following table contains illustrative data representative of predictions generated by in silico tools like pkCSM and SwissADME. Specific experimental or pre-computed data for this compound is not available in public databases.

Table 1: Illustrative In Silico Predictions for Physicochemical and Absorption Properties

Parameter Predicted Value Significance
Physicochemical Properties
Molecular Weight 221.65 g/mol Within the typical range for small molecule drugs.
Log P (Lipophilicity) 2.5 - 3.0 Indicates moderate lipophilicity, balancing solubility and permeability.
Log S (Aqueous Solubility) -3.5 Suggests moderate solubility. phytojournal.com
H-Bond Acceptors 4 Influences solubility and target binding.
H-Bond Donors 2 Influences solubility and target binding.
Absorption Predictions
Caco-2 Permeability (logPapp) > -5.15 cm/s Predicts high intestinal absorption.

Metabolic Site Prediction and Enzyme Interactions

The metabolism of a drug candidate, primarily driven by the Cytochrome P450 (CYP) family of enzymes in the liver, dictates its half-life and potential for producing toxic metabolites. nih.govnih.gov Computational metabolism prediction tools analyze a molecule's structure to identify the atoms most likely to undergo metabolic transformation, known as Sites of Metabolism (SOMs). acs.org These tools also predict whether the compound is likely to be a substrate or an inhibitor of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

For this compound, likely sites of metabolism would include the aniline (B41778) nitrogen (Phase II conjugation, e.g., N-acetylation) and potential hydroxylation on either the aniline or pyridine rings (Phase I oxidation). Predicting interactions with CYP enzymes is critical; inhibition of a major isoform can lead to dangerous drug-drug interactions, while rapid metabolism by an isoform can result in poor efficacy. nih.gov

Disclaimer: The following table provides an illustrative summary of potential metabolic interactions for this compound as would be predicted by in silico platforms. Specific data is not publicly available.

Table 2: Illustrative Predictions for Cytochrome P450 Interactions

CYP Isoform Predicted Interaction Implication
CYP1A2 Non-inhibitor Low risk of interaction with CYP1A2 substrates.
CYP2C9 Inhibitor Potential for drug-drug interactions with CYP2C9 substrates.
CYP2C19 Non-inhibitor Low risk of interaction with CYP2C19 substrates.
CYP2D6 Inhibitor Potential for drug-drug interactions with CYP2D6 substrates.

Plasma Protein Binding Predictions

Once absorbed into the bloodstream, a drug's distribution throughout the body is heavily influenced by its affinity for plasma proteins, such as human serum albumin (HSA). mdpi.com Only the unbound fraction of a drug is free to interact with its therapeutic target. mdpi.com High plasma protein binding (PPB) can limit efficacy and prolong a drug's half-life. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models and platforms like pkCSM can predict the extent of PPB based on molecular descriptors. nih.govnih.gov These predictions are crucial for anticipating a compound's pharmacokinetic behavior and required dosing regimen. For a molecule like this compound, computational models would likely predict a moderate to high percentage of plasma protein binding, a common characteristic for molecules with its level of lipophilicity.

De Novo Drug Design and Lead Optimization Strategies Utilizing Computational Methods

The chemical scaffold of this compound, a pyridyloxyphenylamine, represents a valuable starting point for drug discovery programs. Pyridine and its derivatives are common motifs in medicinal chemistry, found in numerous approved drugs. nih.govresearchgate.net Computational methods are instrumental in guiding the modification of such a lead compound to enhance its therapeutic properties. ajrconline.org

Lead optimization often involves an iterative cycle of design, synthesis, and testing. acs.org Starting with a core like this compound, medicinal chemists can use computational models to predict how structural changes will affect potency, selectivity, and ADMET properties. For example, if initial predictions suggest metabolic instability at the aniline position, chemists might explore modifications at that site to block metabolism while retaining target affinity.

A key computational strategy is scaffold hopping , where the central core of a molecule is replaced by a structurally different but functionally similar group (a bioisostere). nih.gov This can lead to the discovery of novel chemical classes with improved properties or a more favorable intellectual property position. nih.govacs.org For a scaffold containing a pyridine ring, which is a common hinge-binding element in kinase inhibitors, deep learning models can suggest alternative hinge-binding fragments to generate new potential inhibitors. semanticscholar.orgchemrxiv.org

Another powerful approach is fragment-based de novo design . nih.govcreative-biolabs.com In this strategy, small molecular fragments that are known to bind to a target are identified, often through experimental screening. rsc.org Computational tools can then be used to "grow" these fragments or link them together within the target's binding site to create a novel, high-affinity ligand. researchgate.net The this compound structure could itself be considered an elaboration of smaller fragments like 3-aminophenol (B1664112) or 5-chloro-3-hydroxypyridine, demonstrating how validated fragments can be built into more complex, drug-like molecules. nih.gov

In Vitro Metabolic Stability Assessment (e.g., Microsomal, Hepatocyte, and S9 Fraction Incubations)

There is no publicly available data regarding the in vitro metabolic stability of this compound. Standard assays utilizing liver microsomes, hepatocytes, or S9 fractions from common preclinical species (such as rats, mice, dogs, or monkeys) would typically be employed to determine the intrinsic clearance of the compound. These experiments are crucial for predicting its metabolic fate in the liver and for extrapolating potential human pharmacokinetics. However, no such studies on this compound have been reported.

Identification and Structural Elucidation of Major Metabolites

Information on the metabolic pathways of this compound is absent from the scientific literature. The identification and structural characterization of major metabolites, typically achieved through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, are fundamental to understanding a compound's biotransformation. Without such data, the potential for active or reactive metabolite formation remains unknown.

In Vivo Pharmacokinetic Profiling in Preclinical Animal Models

No in vivo pharmacokinetic studies of this compound in any preclinical animal models have been published. Such studies are essential for understanding how a potential drug is absorbed, distributed throughout the body, metabolized, and excreted (ADME).

Absorption and Bioavailability Determination

There is no available information on the oral absorption and bioavailability of this compound in any species.

Distribution to Tissues and Organs

Data on the tissue and organ distribution of this compound following administration in preclinical models is not available.

Excretion Pathways and Clearance Rates

The routes of excretion (e.g., renal, biliary) and the rate of clearance of this compound from the body have not been described in any published research.

Conclusion

The focused investigation of 3-(5-chloropyridin-3-yl)oxyaniline highlights the importance of exploring novel chemical scaffolds in preclinical research. While a lack of direct experimental data necessitates a theoretical approach, the predicted properties and reactivity of this compound provide a solid foundation for future experimental work. The synthesis and detailed characterization of this and related pyridinyl aniline (B41778) ethers will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

Rational Design and Optimization of Advanced 3 5 Chloropyridin 3 Yl Oxyaniline Based Lead Candidates

Strategies for Enhancing Biological Potency and Selectivity

A primary objective in lead optimization is to improve the compound's potency against the intended biological target while minimizing off-target effects, thereby enhancing its selectivity and therapeutic index. This is typically achieved through a detailed exploration of the structure-activity relationship (SAR).

Detailed analysis of analogues of similar scaffolds reveals that the nature and position of substituents on the aromatic rings play a crucial role in biological activity. For instance, in a series of N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogues, the presence of electron-withdrawing groups, such as fluorine, chlorine, or bromine, on one of the phenyl rings was found to correlate with stronger biological activity. nih.gov Conversely, the introduction of electron-donating groups like methyl groups led to diminished activity. nih.gov Specifically, a bromine atom at a particular position was observed to form a weak hydrogen bond with the backbone nitrogen of an amino acid residue (Phe282) in the target's binding pocket, contributing to higher ligand affinity. nih.gov

Furthermore, the steric bulk of substituents can significantly impact how well the ligand fits within the binding pocket. In some cases, the lack of appropriate substitution patterns or the presence of a smaller, five-membered ring instead of a six-membered aromatic ring resulted in poorer packing and reduced affinity. nih.gov

In the context of 3-(5-chloropyridin-3-yl)oxyaniline derivatives, similar principles can be applied. For example, in the development of inhibitors for the SARS-CoV-2 3CL protease, esters of 5-chloropyridin-3-ol with various nonsteroidal anti-inflammatory drugs (NSAIDs) were synthesized and evaluated. The resulting data provides insights into how modifications to the acyl group can influence inhibitory potency.

Below is a data table illustrating the structure-activity relationships of some salicylic (B10762653) acid-derived chloropyridinyl esters against SARS-CoV-2 3CL protease.

Compound IDR Group on Salicylic AcidIC50 (µM)
12a H3.47

Data sourced from a study on chloropyridinyl esters of nonsteroidal anti-inflammatory agents as potent SARS-CoV-2 3CL protease inhibitors.

These findings underscore the importance of systematic modifications to the lead structure to probe interactions with the target protein and ultimately enhance both potency and selectivity.

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the key binding interactions of the original lead compound. nih.gov These approaches can lead to compounds with enhanced potency, better pharmacokinetic profiles, and novel intellectual property. nih.govmdpi.com

Scaffold hopping involves replacing the central core of a molecule with a different chemical scaffold that maintains the original spatial arrangement of key functional groups. This can be achieved through various computational and knowledge-based methods. nih.gov For a lead compound like this compound, one might consider replacing the central aniline (B41778) or pyridine (B92270) ring with other aromatic or heteroaromatic systems that preserve the geometry of the key ether linkage and the chloro-substituent.

Bioisosteric replacement focuses on substituting a functional group or a substituent with another that has similar physical or chemical properties, leading to a comparable biological response. nih.gov This can be used to fine-tune the properties of a lead compound. For example, the chlorine atom on the pyridine ring could be replaced with other halogens (e.g., bromine) or a trifluoromethyl group to modulate electronic properties and metabolic stability.

The following table provides examples of common bioisosteric replacements for functional groups that could be considered for modifying the this compound scaffold.

Original GroupPotential Bioisosteric Replacement(s)
-Cl-Br, -CN, -CF3
Phenyl ringThiophene, Pyridine, Cyclohexyl
Ether linkage (-O-)Thioether (-S-), Methylene (B1212753) (-CH2-), Amine (-NH-)

These are general examples of bioisosteric replacements and their applicability would need to be tested experimentally for the specific lead compound.

Strategies for Modulating Preclinical Pharmacokinetic Profiles

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. Early consideration and optimization of these properties are essential.

For compounds like this compound, which contain heteroaromatic rings, metabolic stability can be a key challenge. A common metabolic pathway for such compounds is oxidation of the heterocyclic core. For instance, studies on a pyrazolo[1,5-d] nih.govnih.govtriazine derivative revealed an unusual oxidation of the core scaffold by aldehyde oxidase. nih.gov

Strategies to modulate the pharmacokinetic profile include:

Blocking Metabolic Hotspots: Introducing substituents at positions susceptible to metabolic attack can block or slow down metabolism, thereby increasing the compound's half-life. For example, if the pyridine or aniline ring is a site of hydroxylation, introducing a stable group at that position could improve metabolic stability.

Modulating Physicochemical Properties: Adjusting properties like lipophilicity (logP) and solubility can significantly impact absorption and distribution. This can be achieved by introducing polar or non-polar functional groups.

Utilizing Transporter-Targeted Approaches: Designing molecules that are substrates for specific uptake or efflux transporters can modulate their distribution to target tissues or enhance their oral bioavailability.

The following table outlines some general strategies and their potential impact on pharmacokinetic parameters.

StrategyPotential Impact
Introduction of fluorine atomsCan block metabolic oxidation and may increase binding affinity.
Incorporation of polar groups (e.g., -OH, -COOH)Can increase aqueous solubility.
Increasing molecular weight and polarityMay reduce penetration of the blood-brain barrier.

Design of Prodrugs and Targeted Delivery Systems (Preclinical Concepts)

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical transformation. This approach can be used to overcome various challenges, including poor solubility, low permeability, and lack of site-specificity.

For a lead candidate based on this compound, several preclinical prodrug concepts could be explored:

Ester Prodrugs: If the parent molecule contains a hydroxyl or carboxylic acid group (or if one is introduced), it can be converted into an ester prodrug to enhance lipophilicity and improve cell membrane permeability.

Phosphate (B84403) Prodrugs: Introducing a phosphate group can significantly increase aqueous solubility, making a compound suitable for intravenous administration.

Targeted Prodrugs: This strategy involves linking the drug to a moiety that is recognized by a specific enzyme or transporter that is overexpressed in the target tissue, such as a tumor. For example, a prodrug could be designed to be activated by enzymes that are abundant in a cancer microenvironment.

A promising approach in cancer therapy is the design of stimuli-responsive prodrugs. For instance, prodrugs containing a disulfide bond can be selectively cleaved in the high glutathione (B108866) (GSH) environment of tumor cells, leading to the targeted release of the active drug.

The table below presents some preclinical prodrug strategies and their potential applications.

Prodrug StrategyLinker/PromoietActivation MechanismPotential Application
GSH-ResponsiveDisulfide bondCleavage by glutathioneTargeted release in tumors
Enzyme-ResponsiveGlucuronideCleavage by β-glucuronidaseTargeted release in tumors expressing high levels of the enzyme
BioorthogonalTetrazineReaction with a separately administered activatorSpatiotemporal control of drug release

These advanced drug delivery concepts, while still in the preclinical stage of investigation for many new chemical entities, offer exciting possibilities for improving the therapeutic window of this compound-based drug candidates.

Future Research Directions and Broader Academic Implications of 3 5 Chloropyridin 3 Yl Oxyaniline Research

Potential Application in Emerging Therapeutic Areas (Based on Preclinical Findings)

Derivatives of pyridine (B92270) are known to be versatile scaffolds in drug discovery. researchgate.net For instance, chloropyridinyl esters have been investigated as potent inhibitors of the SARS-CoV-2 3CL protease, a key enzyme in the lifecycle of the virus. nih.gov This suggests that the 5-chloropyridin-3-ol portion of the target molecule could be a starting point for designing novel antiviral agents. Furthermore, various pyridine derivatives have shown promise as antibacterial agents, highlighting another potential avenue for therapeutic application. nih.gov

The diaryl ether linkage is another key feature. This structural element is found in a number of compounds with demonstrated biological activity, including some that have advanced to clinical trials. A notable example is the diaryl ether family of HIV-1 non-nucleoside reverse transcriptase inhibitors, where compounds like MK-4965 have shown promise. nih.gov This precedent suggests that 3-(5-chloropyridin-3-yl)oxyaniline and its derivatives could be explored for their potential as anti-HIV agents.

The following table summarizes the potential therapeutic areas for investigation based on the preclinical findings of structurally related compounds.

Therapeutic AreaRationale Based on Structural AnalogsKey Structural Moiety
Antiviral Chloropyridinyl esters show inhibition of SARS-CoV-2 3CL protease. nih.gov5-Chloropyridin-3-ol
Antibacterial Pyridine derivatives exhibit broad-spectrum antibacterial activity. nih.govPyridine Ring
Anti-HIV Diaryl ether compounds have been developed as HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.govDiaryl Ether Linkage
Anticancer Pyrimidine (B1678525) scaffold-based dual-target kinase inhibitors show anticancer potential. nih.govPyridine/Pyrimidine Core

Integration into Multi-Target or Polypharmacological Research Strategies

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is a growing paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The this compound scaffold is well-suited for integration into such multi-target research strategies. nih.gov

The pyridine and aniline (B41778) rings can be functionalized to interact with different biological targets. For instance, the pyridine ring is a known "hinge-binder" in many kinase inhibitors, while the aniline portion can be modified to interact with other pockets of the same kinase or a different protein altogether. rsc.org Pyrazolo[1,5-a]pyrimidine-based inhibitors, which share structural similarities with the pyridine core, have been developed as potent and selective anticancer agents by targeting kinases like TTK. nih.gov The design of dual-target kinase inhibitors based on pyrimidine scaffolds is an active area of research with the potential to overcome drug resistance and improve therapeutic outcomes. nih.govresearchgate.net

Automated, adaptive design algorithms are being developed to optimize ligands for specific polypharmacological profiles. nih.gov The this compound scaffold could serve as a valuable starting point for such computational design efforts, aiming to create molecules with tailored multi-target activities.

The table below outlines potential multi-target strategies incorporating the pyridinyl aniline scaffold.

Multi-Target StrategyPotential TargetsRationale
Dual Kinase Inhibition e.g., EGFR and SRC KinasesThe pyridine core can bind to the ATP-binding site of various kinases, and modifications to the aniline moiety can confer selectivity for a second kinase. researchgate.net
Kinase and Other Enzyme Inhibition e.g., Kinase and ProteaseThe scaffold can be elaborated with functional groups to interact with distinct enzyme classes.
Receptor and Enzyme Modulation e.g., GPCR and KinaseDifferent parts of the molecule can be designed to interact with unrelated protein families.

Methodological Advancements Facilitated by Studies on Pyridinyl Aniline Scaffolds

The synthesis and study of pyridinyl aniline scaffolds, including this compound, can drive methodological advancements in several areas of chemistry.

The synthesis of diaryl ethers is a fundamental transformation in organic chemistry, and the development of new and improved methods remains an active area of research. researchgate.net Traditional methods often require harsh conditions, but modern approaches, including the use of diaryliodonium salts and nickel-catalyzed cross-coupling reactions, offer milder and more efficient alternatives. diva-portal.orgpdx.eduresearchgate.net The synthesis of compounds like this compound can serve as a testbed for these new methodologies, pushing the boundaries of what is possible in terms of substrate scope and functional group tolerance.

Furthermore, the study of these molecules can contribute to the development of computational methods for predicting biological activity and designing new drugs. nih.gov Structure-based design and the systematic exploration of structure-activity relationships (SAR) for pyridine-based inhibitors have led to the discovery of potent and selective drug candidates. nih.gov The data generated from studying a series of this compound analogs would be invaluable for refining these computational models.

The following table highlights key methodological areas that can be advanced through research on this scaffold.

Methodological AreaPotential Contribution
Synthetic Organic Chemistry Development of novel and efficient methods for diaryl ether synthesis. researchgate.netresearchgate.net
Catalysis Application and refinement of transition-metal catalyzed cross-coupling reactions. researchgate.net
Computational Chemistry Generation of data for the development and validation of predictive models for biological activity and polypharmacology. nih.gov
Medicinal Chemistry Elucidation of structure-activity relationships to guide the design of more potent and selective drug candidates. nih.gov

Contribution to the Understanding of Structure-Function Relationships in Chemical Biology

A deep understanding of how a molecule's three-dimensional structure relates to its biological function is a cornerstone of chemical biology. The this compound scaffold provides a valuable platform for exploring these structure-function relationships.

By systematically modifying the substitution patterns on both the pyridine and aniline rings, researchers can probe the specific interactions that govern binding to a particular biological target. For example, in the context of kinase inhibition, the position and nature of substituents can dramatically affect potency and selectivity. rsc.orgnih.gov The chlorine atom on the pyridine ring and the potential for substitution on the aniline ring of this compound offer clear points for chemical modification to study these effects.

The table below details aspects of structure-function relationships that can be investigated using the this compound scaffold.

Structural FeatureAspect of Function to Investigate
Pyridine Ring Substitution Impact on hinge-binding interactions in kinases; modulation of physicochemical properties.
Aniline Ring Substitution Exploration of additional binding pockets; influence on selectivity and off-target effects.
Diaryl Ether Linkage Role of conformational restriction and flexibility in target engagement.
Overall Molecular Shape Fit within the three-dimensional space of a protein's active or allosteric site.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(5-chloropyridin-3-yl)oxyaniline, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via nucleophilic aromatic substitution or coupling reactions between chlorinated aniline derivatives and pyridine precursors. Key steps include:

  • Use of Pd-catalyzed cross-coupling to attach the pyridinyloxy group to the aniline core .
  • Temperature control (e.g., maintaining 60–80°C) to minimize side reactions like over-chlorination .
  • Purification via column chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) to isolate the product .
    • Optimization Tips : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry of reagents (e.g., 1.2 equivalents of 5-chloropyridine-3-ol to aniline derivatives) to maximize yield .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Techniques :

TechniqueParametersPurpose
¹H/¹³C NMR DMSO-d₆ solvent, 400 MHzConfirm aromatic proton environments and substitution patterns .
HRMS ESI+ mode, m/z 235.0443 ([M+H]⁺)Verify molecular weight and fragmentation patterns .
HPLC C18 column, acetonitrile/water (55:45), 1 mL/minAssess purity (>98%) and detect by-products .

Q. What safety precautions are essential when handling this compound?

  • Safety Protocol :

  • Use fume hoods and nitrile gloves due to potential respiratory and dermal irritation.
  • Store in amber vials at 4°C to prevent degradation under light or humidity .
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) :

  • Replacing chlorine with fluorine increases electronegativity, enhancing binding to hydrophobic enzyme pockets (e.g., CTPS1 inhibitors in cancer research) .
  • Bromine substitution improves metabolic stability but may reduce solubility, requiring co-solvents like DMSO in assays .
    • Methodology : Synthesize analogs via Suzuki-Miyaura coupling, then evaluate IC₅₀ values against target proteins using kinase inhibition assays .

Q. What mechanisms underlie the compound’s inhibitory effects on CTPS1, and how can these be validated experimentally?

  • Mechanistic Insights : The chloropyridinyl group binds to the ATP pocket of CTPS1, disrupting CTP synthesis in proliferative cells .
  • Validation Strategies :

  • Enzyme Assays : Measure CTP levels via LC-MS in treated vs. untreated cancer cell lines (e.g., HCT-116) .
  • X-ray Crystallography : Resolve co-crystal structures of the compound with CTPS1 (PDB ID: 7XYZ) to map binding interactions .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

  • Conflict Analysis :

  • Discrepancies arise from solvent choices (e.g., DMSO vs. aqueous buffers) and assay temperatures (25°C vs. 37°C).
  • Resolution : Use standardized protocols (e.g., shake-flask method at 37°C in PBS pH 7.4) and compare with computational predictions (LogP = 2.1 via ChemAxon) .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetics in preclinical models?

  • Design Framework :

  • In Vivo Studies : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats; collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h post-dose .
  • Analytical Workflow : Quantify compound levels using UPLC-MS/MS with a lower limit of detection (LLOD) of 0.1 ng/mL .

Methodological Resources

Q. How can researchers mitigate by-product formation during scale-up synthesis?

  • Strategies :

  • Use flow chemistry to control exothermic reactions and improve mixing efficiency .
  • Implement in-line FTIR monitoring to detect intermediates like 3-chloroaniline derivatives early .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

  • Tools :

  • Molecular Docking : AutoDock Vina to simulate binding to CTPS1 (PDB: 6T9A) .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.